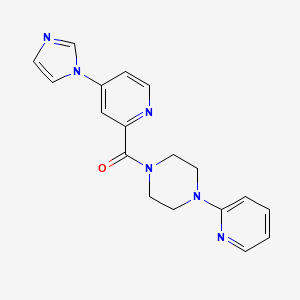

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Descripción

The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring imidazole, pyridine, and piperazine moieties. Such structural motifs are prevalent in medicinal chemistry due to their versatility in modulating biological targets, including kinases, GPCRs, and enzymes . The imidazole ring contributes to hydrogen bonding and metal coordination, while the piperazine-pyridine framework enhances solubility and pharmacokinetic properties .

Propiedades

IUPAC Name |

(4-imidazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-18(16-13-15(4-6-20-16)24-8-7-19-14-24)23-11-9-22(10-12-23)17-3-1-2-5-21-17/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQNMPQVANHFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Pyridine ring synthesis: Pyridine rings can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling reactions: The imidazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Catalyst selection: Using efficient catalysts to speed up the reaction.

Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.

Temperature and pressure control: Maintaining optimal temperature and pressure to ensure the desired reaction pathway.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

Oxidation products: Oxidized derivatives of the imidazole and pyridine rings.

Reduction products: Reduced forms of the heterocyclic rings.

Substitution products: Compounds with substituted groups on the nitrogen atoms.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C16H18N4O

- Molecular Weight : 298.35 g/mol

- CAS Number : 890095-00-8

Structural Characteristics

The compound features a complex structure that includes imidazole and pyridine rings, which are known for their ability to interact with biological targets such as enzymes and receptors. The piperazine moiety contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for the development of new antibiotics . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Neurological Applications

Due to its ability to cross the blood-brain barrier, the compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Its interaction with neurotransmitter receptors suggests it could modulate synaptic transmission effectively .

Coordination Polymers

Recent studies have explored the use of this compound in the synthesis of coordination polymers. These materials have unique properties that can be tailored for applications in catalysis and gas storage. The ability of the imidazole group to coordinate with metal ions enhances the stability and functionality of these polymers .

Nanotechnology

Research has indicated potential uses in nanotechnology, specifically in creating nanocarriers for drug delivery systems. The compound's structure allows for modifications that can improve targeting and release profiles of therapeutic agents .

Case Study 1: Anticancer Research

A comprehensive study published in a peer-reviewed journal explored the anticancer properties of a derivative of the compound. The research involved:

- Cell Lines : Various human cancer cell lines were tested.

- Methods : MTT assay was used to assess cell viability.

- Results : The derivative showed a dose-dependent inhibition of cell growth, with IC50 values lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Methods : Disk diffusion method was employed.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial activity.

Mecanismo De Acción

The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their function. The exact pathways depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s imidazole-pyridine core distinguishes it from furan-based analogs (e.g., ), which exhibit lower molecular weight (257.29 vs. 355.39) and reduced hydrogen-bonding capacity.

- Substitution of imidazole with benzoimidazole (as in ) increases steric bulk and lipophilicity (logP: ~2.5 estimated vs.

Pharmacological Activities

- Imidazole-Piperazine Derivatives: Compounds like 1H-Benzo[d]imidazol-2-yl(piperazinyl)methanone () demonstrate dual H₁/H₄ receptor antagonism, suggesting the target compound may similarly modulate histaminergic pathways.

- Furan Analogs : The furan-containing compound () shows moderate logP (1.82) and solubility (logSw: -1.64), indicating improved bioavailability compared to bulkier imidazole derivatives.

Actividad Biológica

The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 284.32 g/mol. The structure features an imidazole ring and piperazine moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves a Mannich reaction, where imidazole derivatives react with piperazine and aldehydes or ketones to form the desired product. This method has been shown to be efficient and yields compounds with significant biological potential .

Antimicrobial Activity

Studies have shown that imidazole and piperazine derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Anticancer Properties

Research indicates that the compound may also have anticancer activity. It has been tested in vitro against different cancer cell lines, where it demonstrated cytotoxic effects. The mechanism is believed to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may act on various targets, including kinases involved in cancer progression. The binding affinity and specificity of the compound for these targets are currently being studied through molecular docking simulations .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing effective inhibition at concentrations as low as 50 µg/mL for S. aureus .

Study 2: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cancer cell lines. Results indicated an IC50 value of approximately 30 µM for HeLa cells, suggesting significant potential for further development as an anticancer agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.